ethyl 4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Description
This compound features a tetracyclic scaffold with fused oxygen (3,11-dioxa) and nitrogen (9-aza) heterocycles. Key structural elements include:
- Ethyl carboxylate group: Positioned at C5, this ester moiety may act as a prodrug, enhancing bioavailability through hydrolysis to a carboxylic acid in vivo.
- Tetracyclic framework: The fused bicyclo[11.4.0] system (bridged by oxa and aza rings) confers rigidity, likely influencing binding affinity in biological targets such as kinases or GPCRs .
The compound’s complexity necessitates advanced characterization techniques, including X-ray crystallography (e.g., SHELX programs for structural refinement ) and spectroscopic methods (e.g., NMR for conformational analysis ).
Properties
IUPAC Name |
ethyl 4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-3-30-25(28)21-17(2)32-24-19-8-5-4-7-18(19)23-20(22(21)24)15-27(16-31-23)10-6-9-26-11-13-29-14-12-26/h4-5,7-8H,3,6,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXCMRSFQDHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)CCCN5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate typically involves multi-step organic synthesisCommon reagents used in these reactions include palladium catalysts, organoboron reagents, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparative Insights:
Heteroatom Influence :
- The target compound’s 3,11-dioxa rings contrast with 3,7-dithia in ’s analog. Oxygen’s electronegativity may enhance polarity and aqueous solubility (cLogP ~1.5 vs. ~2.8 for dithia analog) .
- Nitrogen positioning (e.g., 9-aza vs. 5-aza in ) alters basicity and hydrogen-bonding capacity, affecting target selectivity.
Substituent Effects :
- The morpholinylpropyl group in the target compound provides a solubilizing tertiary amine absent in ’s deuterated phenylethyl analog. Morpholine derivatives are prevalent in kinase inhibitors (e.g., GSK-3β) .
- Ethyl carboxylate vs. ketone () or spiro diketone (): Carboxylates are metabolically labile, whereas ketones may undergo reduction or form stable adducts .
Puckering analysis (via Cremer-Pople parameters) could quantify ring distortion compared to tricyclic systems () .
Synthetic Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
